

# Comprehensive Guide: Mass Spectrometry Fragmentation of H-Amal(OtBu)<sub>2</sub>

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## Compound of Interest

Compound Name: *Di-tert-butyl 2-aminomalonate*

CAS No.: *1233077-82-1*

Cat. No.: *B1145826*

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## Executive Summary

H-Amal(OtBu)<sub>2</sub> (Di-tert-butyl aminomalonate) is a critical building block in peptidomimetic drug design, serving as a precursor for introducing aminomalononic acid (Ama) residues. These residues modify peptide backbone geometry and restrict conformational flexibility.

For researchers, accurately identifying H-Amal(OtBu)<sub>2</sub> and distinguishing it from structural isomers like Aspartic acid derivatives (e.g., H-Asp(OtBu)<sub>2</sub>) is paramount. This guide provides an in-depth analysis of its Electrospray Ionization (ESI) fragmentation patterns, highlighting the unique "Double-Elimination-Decarboxylation" sequence that serves as its diagnostic fingerprint.

## Compound Profile & Physicochemical Properties[1] [2][3][4]

Property	Specification
Compound Name	Di-tert-butyl 2-aminomalonate
Abbreviation	H-Amal(OtBu) <sub>2</sub>
Chemical Formula	
Monoisotopic Mass	231.15 Da
Protonated Mass	232.15 Da
Structural Class	-Dicarbonyl Amino Ester
Key Labile Groups	2 tert-Butyl esters (-OtBu)

## Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This workflow minimizes thermal artifacts which can mimic in-source fragmentation.

### Step-by-Step Methodology

- Sample Preparation:
  - Dissolve 1 mg of H-Amal(OtBu)<sub>2</sub>-HCl in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
  - Why: Formic acid ensures complete protonation ( ), improving sensitivity in positive ion mode.
- Direct Infusion:
  - Infuse into the ESI source at a flow rate of 5–10 µL/min.
  - Caution: Avoid high source temperatures (>350°C) to prevent thermal decarboxylation of the aminomalonate core before ionization.

- MS Settings (Q-TOF/Orbitrap):
  - Ionization: ESI Positive (+)
  - Capillary Voltage: 3.0–3.5 kV
  - Cone Voltage: 20–30 V (Keep low to preserve precursor).
- Collision Induced Dissociation (CID):
  - Select precursor ion m/z 232.15.
  - Apply stepped collision energy (CE): 10, 20, 30 eV.
  - Logic: Low CE reveals the primary ester loss; high CE reveals the core stability (or lack thereof).

## Fragmentation Analysis: The "Double-Elimination" Mechanism

The fragmentation of H-Amal(OtBu)<sub>2</sub> is dominated by the instability of the tert-butyl ester groups, followed by the inherent instability of the free aminomalonic acid core.

### Primary Pathway: Isobutylene Loss

Unlike ethyl or methyl esters, tert-butyl esters fragment via a mechanism resembling a McLafferty rearrangement (specifically, a 1,5-hydrogen shift), resulting in the elimination of neutral isobutylene (

, 56 Da) and the formation of a carboxylic acid.

- Precursor (232): The protonated molecule .
- First Transition (

176): Loss of the first tert-butyl group as isobutylene (-56 Da).

- Fragment: H-Amal(OtBu)(OH) (Mono-ester).

- Second Transition (

120): Loss of the second tert-butyl group (-56 Da).

- Fragment: H-Amal(OH)<sub>2</sub> (Free Aminomalonic acid).

## Secondary Pathway: The Diagnostic Decarboxylation

This is the critical differentiator. The ion at m/z 120 (Aminomalonic acid) is thermodynamically unstable. It spontaneously decarboxylates (loses

, 44 Da) to form Glycine.

- Diagnostic Transition (

76): Loss of

from the m/z 120 ion.

- Fragment:

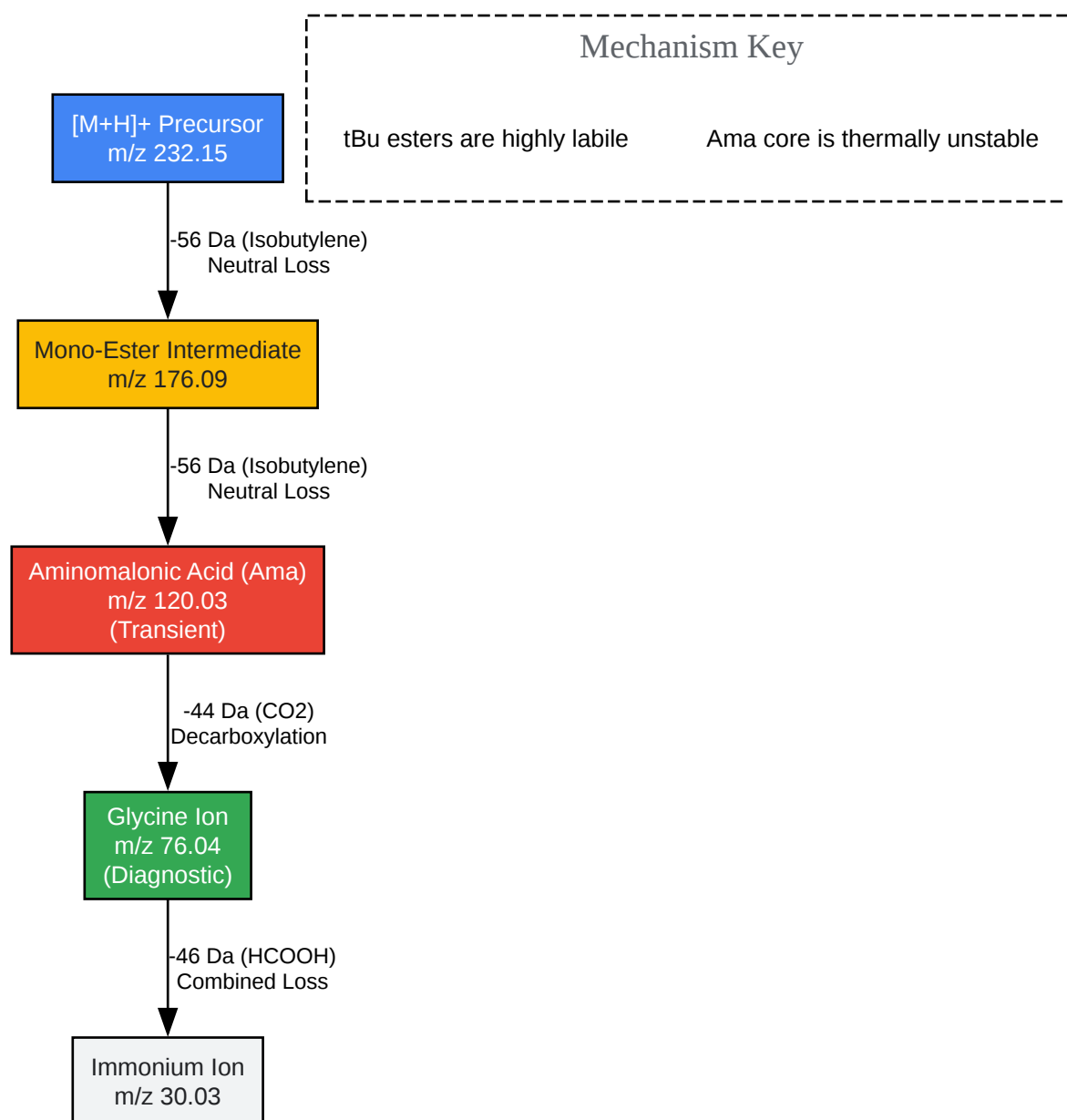
.

- Terminal Fragment (

30): Formation of the Glycine immonium ion (

).

## Visualizing the Pathway



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Caption: ESI-MS/MS fragmentation pathway of H-Amal(OtBu)<sub>2</sub> showing the sequential loss of protecting groups followed by core decarboxylation.

## Comparative Analysis: H-Amal(OtBu)<sub>2</sub> vs. Alternatives

To validate your compound, you must distinguish it from its structural analogs. The table below compares H-Amal(OtBu)<sub>2</sub> with its ethyl-ester analog and its structural isomer, Aspartic Acid di-

butyl ester.

## Comparison Table

Feature	H-Amal(OtBu) <sub>2</sub>	H-Amal(OEt) <sub>2</sub> (Alternative)	H-Asp(OtBu) <sub>2</sub> (Isomer)
Structure	Aminomalonate (C3 core)	Aminomalonate (C3 core)	Aspartate (C4 core)
Precursor ( )	232.15	176.10	246.16 (Homolog) / 232 (if isomer)
Primary Loss	-56 Da (Isobutylene)	-28 Da (Ethylene) or -46 (Ethanol)	-56 Da (Isobutylene)
Intermediate Ion	120 (Unstable)	120 (Unstable)	134 (Stable)
Diagnostic Behavior	Rapid Decarboxylation ( )	Decarboxylation ( )	Stable Core (No loss of CO <sub>2</sub> from 134)
Key Distinction	Glycine Ion ( 76) is the base peak at high CE.	Requires higher energy to fragment Et esters.	Asp Ion ( 134) persists; 88 (Immonium) observed.

## Why This Matters

- Vs. Ethyl Esters: H-Amal(OEt)<sub>2</sub> is more stable. If you see losses of 28 Da or 46 Da, you have the ethyl ester, not the t-butyl ester.
- Vs. Aspartate: This is the most critical confusion. H-Asp(OtBu)<sub>2</sub> loses two t-butyl groups to form free Aspartic Acid ( 134). Aspartic acid does NOT readily decarboxylate under standard ESI conditions.
  - Result: If your spectrum shows a strong peak at

76 (Glycine), you have Amal. If the spectrum stops at the di-acid form (

134 for Asp, or equivalent), you have Asp.

## Troubleshooting & Artifacts

Issue: Observation of

76 or

120 in the MS1 (full scan) spectrum without fragmentation.

- Cause: In-source fragmentation (ISF). The t-butyl groups are so labile that high capillary temperatures or cone voltages can strip them off before the quadrupole.
- Solution: Lower the desolvation temperature to <200°C and cone voltage to <15V. If the peaks persist, the sample may have degraded (hydrolyzed) during storage.

Issue: "Ghost" peak at

254.

- Cause: Sodium adduct

. t-Butyl esters are prone to sodiation.

- Solution: Check for

254

198 (-56) transition to confirm.

## References

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